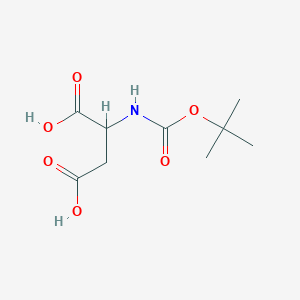

(Tert-butoxycarbonyl)aspartic acid

描述

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJBMCZQVSQJDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-67-5 | |

| Record name | 13726-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (tert-butoxycarbonyl)aspartic acid typically involves the reaction of L-aspartic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran at ambient temperature . The tert-butoxycarbonyl group is introduced to protect the amino group of aspartic acid, making it less reactive during subsequent synthetic steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions

(Tert-butoxycarbonyl)aspartic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the tert-butoxycarbonyl group is a common reaction, typically achieved using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.

Substitution Reactions: The protected amino group can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group provides steric hindrance, influencing the reaction pathway.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for deprotection.

Major Products Formed

科学研究应用

Peptide Synthesis

Boc-Asp in Dipeptide Formation

Boc-Asp is frequently utilized in the synthesis of dipeptides. A notable study demonstrated the preparation of room-temperature ionic liquids derived from Boc-protected amino acids. These ionic liquids were effectively employed as starting materials for dipeptide synthesis using various coupling reagents. The coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide significantly enhanced amide bond formation, yielding dipeptides with high efficiency and minimal epimerization .

Advantages of Using Boc-Asp

- Selectivity : The Boc group provides a stable protection that allows for selective reactions involving other functional groups present in the molecule.

- Recyclability : Research indicates that Boc-protected ionic liquids can be recycled multiple times without significant loss of reactivity, making them economically viable for large-scale applications .

Drug Development

Role in Medicinal Chemistry

Boc-Asp derivatives are being explored for their potential therapeutic effects. For instance, studies have highlighted the anti-liver fibrosis properties of certain aspartic acid derivatives, including those modified with Boc groups. These compounds were shown to enhance biological activity significantly when linked with bile acids or other functional groups .

Applications in Ergogenic Supplements

Amino acids and their derivatives, including Boc-Asp, are commonly used as ergogenic supplements. They play a role in influencing anabolic hormone secretion, which can enhance athletic performance and recovery .

Organic Synthesis

Utilization in Chemical Reactions

Boc-Asp serves as an essential building block in various organic synthesis protocols. Its stability under different reaction conditions allows chemists to perform complex transformations while maintaining control over functional group reactivity. For example, Boc-protected amines can undergo selective deprotection under mild conditions, facilitating further synthetic modifications .

Case Studies in Synthesis

Recent studies have demonstrated innovative methods for synthesizing compounds using Boc-Asp:

- A study reported a novel method for the chemoselective N-Boc protection of amines using ionic liquid catalysis, showcasing the versatility of Boc-Asp in creating complex molecular architectures .

- Another research highlighted the use of Boc-protected amino acids in photoredox catalysis to achieve selective N-arylation reactions, providing a pathway to synthesize various biologically active molecules .

Data Tables

作用机制

The mechanism by which (tert-butoxycarbonyl)aspartic acid exerts its effects involves the protection of the amino group by the tert-butoxycarbonyl group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

相似化合物的比较

Boc-Glutamic Acid (Boc-Glu)

4-((tert-Butoxycarbonyl)amino)butanoic Acid

- Structure: This compound features a four-carbon chain with the Boc group on the terminal amino group, unlike Boc-Asp, where the Boc group is on the α-amino group adjacent to the carboxylic acid .

- Functionality : Lacks the second carboxylic acid group of aspartic acid, limiting its utility in metal chelation or ionic interactions common in peptide design .

Boc-Asp(OtBu)-OSu (CAS 50715-50-9)

- Structure : A double-protected derivative of Boc-Asp, where the β-carboxylic acid is esterified as a tert-butyl (OtBu) group, and the α-carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester .

- Reactivity : The OSu ester enhances coupling efficiency in peptide bond formation compared to unprotected Boc-Asp, which requires additional activating agents .

Comparison with Non-Protected Analogues

Aspartic Acid

- Acidity: Unprotected aspartic acid has two free carboxylic acid groups (pKa ~1.9 and ~3.9) and a protonated amino group (pKa ~9.6), making it highly polar. Boc-Asp, with one carboxylic acid protected, exhibits reduced polarity and improved solubility in organic solvents .

- Applications : Aspartic acid is used in biosynthetic pathways (e.g., urea cycle, nucleotide synthesis) , whereas Boc-Asp is exclusively employed in synthetic chemistry for controlled peptide elongation .

Glutamic Acid and Itaconic Acid

- Glutamic Acid : Similar to aspartic acid but with an extra methylene group, leading to distinct conformational effects in peptides. Boc-Glu is less commonly used than Boc-Asp in rigid peptide architectures due to steric constraints .

- Itaconic Acid: A dicarboxylic acid lacking an amino group.

Comparison with Other Protected Aspartic Acid Derivatives

Fmoc-Asp

- Protection Strategy : The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (removed with piperidine), contrasting with the acid-labile Boc group. This allows orthogonal protection in solid-phase peptide synthesis .

- Stability : Fmoc-Asp is preferred in modern SPPS due to milder deprotection conditions, whereas Boc-Asp is favored in solution-phase synthesis requiring acidic stability .

Benzyl (Bn)-Protected Aspartic Acid

- Deprotection: Bn groups require harsh conditions (e.g., hydrogenolysis) for removal, limiting their compatibility with acid-sensitive substrates. Boc-Asp offers a milder alternative .

Data Tables

Table 1: Physicochemical Properties of Boc-Asp and Analogues

Table 2: Deprotection Conditions for Protected Aspartic Acid Derivatives

生物活性

(Tert-butoxycarbonyl)aspartic acid (Boc-Asp) is a derivative of aspartic acid, a non-essential amino acid involved in numerous physiological processes. This article delves into the biological activities associated with Boc-Asp, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

- Chemical Formula : C₉H₁₅N₁O₆

- Molecular Weight : 217.23 g/mol

- CAS Number : 302432

Boc-Asp is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility compared to its parent compound, aspartic acid. This modification is crucial for improving the bioavailability and pharmacokinetic properties of the compound.

Boc-Asp exhibits various biological activities primarily through its interactions with cellular pathways involved in inflammation, fibrosis, and metabolic regulation. Notably, studies have indicated that derivatives of aspartic acid can modulate inflammatory responses and exhibit hepatoprotective effects.

Anti-Fibrotic Activity

Recent research has highlighted the anti-fibrotic potential of Boc-Asp derivatives. A study demonstrated that certain Boc-Asp compounds significantly inhibited collagen synthesis and reduced the expression of fibrogenic markers such as COL1A1 and α-SMA in hepatic stellate cells stimulated by TGFβ1. The inhibitory rates ranged from 66.72% to 97.44%, outperforming traditional anti-fibrotic agents like EGCG .

Structure-Activity Relationships (SAR)

The biological activity of Boc-Asp is heavily influenced by its structural characteristics. Modifications at various positions on the aspartic acid backbone can lead to significant changes in activity:

- Position 4-Carboxyl Group : Studies suggest that attaching less polar aliphatic hydrocarbons to the 4-carboxyl position enhances activity. For instance, when this group was linked to tert-butyl via an ester bond, the activity increased dramatically compared to other substituents .

- Dipeptide Formation : The formation of dipeptides with other amino acids has been shown to enhance the anti-fibrotic activity of Boc-Asp derivatives by 2.1 to 4.4-fold .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of Boc-Asp in various biological contexts:

- Hepatoprotection : In vitro studies demonstrated that Boc-Asp could suppress inflammatory responses in liver cells, providing a protective effect against acute liver injury .

- Fibrosis Models : In models of liver fibrosis, Boc-Asp derivatives exhibited significant reductions in fibrotic markers, indicating their potential as therapeutic agents for liver diseases .

- Synthetic Pathways : Efficient synthetic routes for producing Boc-Asp have been developed, allowing for easier access to this compound for further research and application in medicinal chemistry .

Data Summary

The following table summarizes key findings from recent studies on the biological activities of Boc-Asp derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。